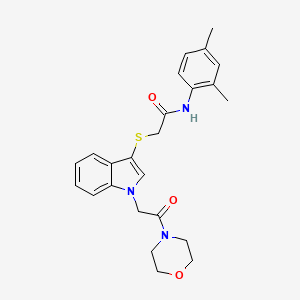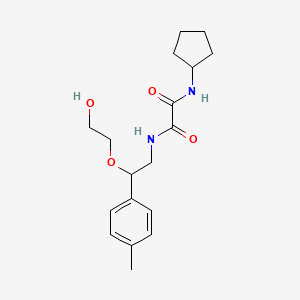
N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide, also known as CP-47,497, is a synthetic cannabinoid compound that is structurally similar to Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. CP-47,497 has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions. In
Mechanism of Action
N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are primarily located in the brain and immune system, respectively. Activation of these receptors by N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide leads to the modulation of various physiological and biochemical processes, including pain perception, inflammation, appetite, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide are similar to those of THC, including analgesia, anti-inflammatory effects, and modulation of appetite and mood. However, N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide has been shown to be more potent and longer-lasting than THC, making it a potentially valuable therapeutic agent.
Advantages and Limitations for Lab Experiments
The advantages of using N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide in lab experiments include its potency, selectivity for cannabinoid receptors, and long-lasting effects. However, its use is limited by the potential for toxicity and the lack of standardized dosing protocols.
Future Directions
For research on N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide include the development of more selective and potent analogs, the investigation of its potential use as an anti-cancer agent, and the exploration of its effects on neurodegenerative disorders. Additionally, further research is needed to establish standardized dosing protocols and to evaluate the safety and toxicity of N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide.
Conclusion:
In conclusion, N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions. Its potent and long-lasting effects make it a valuable research tool, but its potential for toxicity and lack of standardized dosing protocols limit its use. Further research is needed to establish its safety and efficacy as a therapeutic agent and to explore its potential in the treatment of neurodegenerative disorders and cancer.
Synthesis Methods
N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide is synthesized through a multistep process involving the condensation of cyclopentylamine and 2-(2-hydroxyethoxy)-p-tolyl ketone, followed by the reaction with oxalyl chloride to form the oxalamide derivative. The resulting compound is purified through chromatography and recrystallization to obtain N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide in its pure form.
Scientific Research Applications
N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions, including pain, inflammation, anxiety, and depression. It has also been investigated for its potential use as an anti-cancer agent and as a treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N'-cyclopentyl-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-13-6-8-14(9-7-13)16(24-11-10-21)12-19-17(22)18(23)20-15-4-2-3-5-15/h6-9,15-16,21H,2-5,10-12H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUSAZUYBBVQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2922544.png)
![N-(2-fluorophenyl)-4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2922545.png)
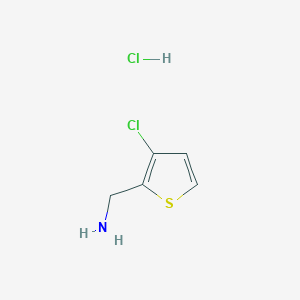
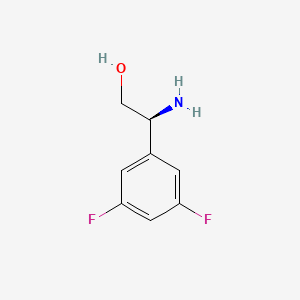
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2922552.png)
![1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B2922553.png)
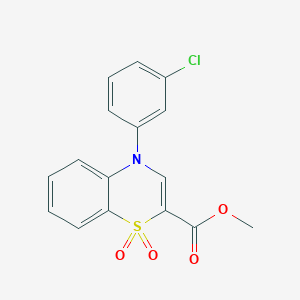
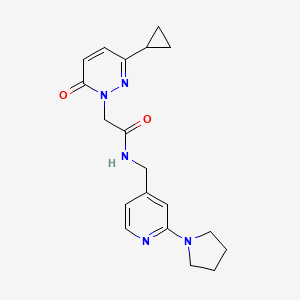
![N-(2,4-dimethylphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2922558.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2922560.png)
![N-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2922562.png)
